N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide
Overview
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide, also known as FIPI, is a potent and selective inhibitor of phospholipase D (PLD). PLD is an enzyme that plays an important role in several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide exerts its pharmacological effects by inhibiting the activity of PLD. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which is a key signaling molecule involved in several cellular processes. By inhibiting PLD activity, this compound disrupts these signaling pathways and exerts its pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to exert several biochemical and physiological effects. In cancer, this compound inhibits tumor growth and metastasis by reducing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. In neurodegenerative disorders, this compound protects against neuronal cell death by reducing oxidative stress and inflammation. In inflammatory diseases, this compound reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide in lab experiments is its high selectivity and potency for PLD inhibition. This allows for precise targeting of PLD-mediated signaling pathways without affecting other cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide. One potential application is in the treatment of cancer, where this compound could be used in combination with other anticancer drugs to enhance their efficacy. Another potential application is in the treatment of neurodegenerative disorders, where this compound could be used to prevent or delay the onset of cognitive decline. Additionally, this compound could be further optimized for improved solubility and pharmacokinetics, which could enhance its therapeutic potential in various diseases.
Scientific Research Applications
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit tumor growth and metastasis by targeting PLD-mediated signaling pathways. In neurodegenerative disorders, this compound has been shown to protect against neuronal cell death and improve cognitive function. In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-21(11-8-16-5-2-1-3-6-16)23-18-10-9-17-12-13-24(19(17)15-18)22(26)20-7-4-14-27-20/h1-7,9-10,14-15H,8,11-13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXGADORVQYKTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.